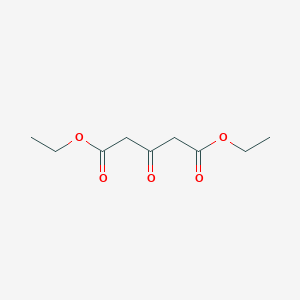
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide (ADPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADPA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, which is essential for DNA replication. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
生化学的および生理学的効果
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to protect against oxidative stress, which is a condition that can lead to cell damage and death.
実験室実験の利点と制限
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has some limitations, including its relatively low potency compared to other anticancer agents and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide and to identify potential biomarkers for its activity.
合成法
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 2-cyclohexylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as acetonitrile or dimethylformamide, and the product can be purified using column chromatography or recrystallization.
科学的研究の応用
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been investigated for its potential applications in scientific research. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
CAS番号 |
112683-82-6 |
|---|---|
製品名 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
分子式 |
C18H30N4O3 |
分子量 |
350.5 g/mol |
IUPAC名 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
InChI |
InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23) |
InChIキー |
WLVKEMPFWNNMBZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
同義語 |
Cyclohexaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



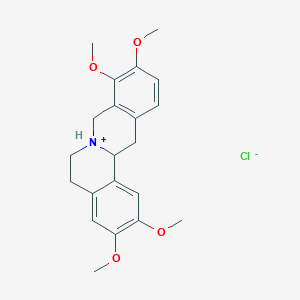
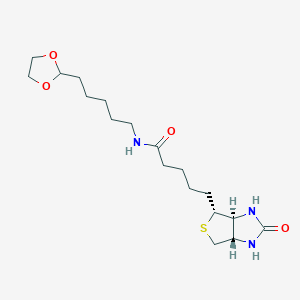
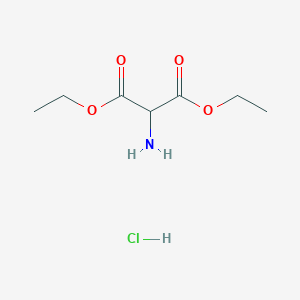
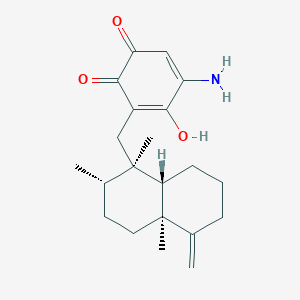
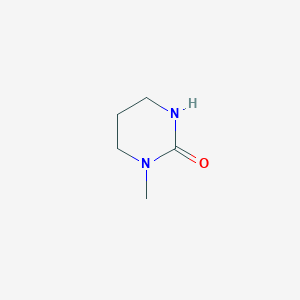
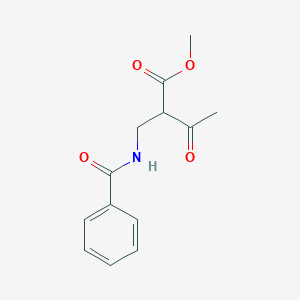
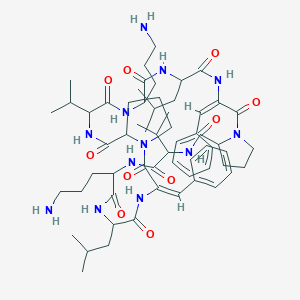
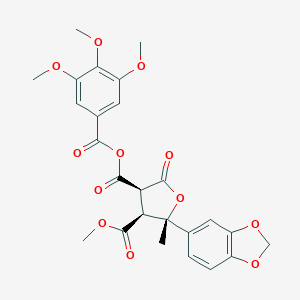
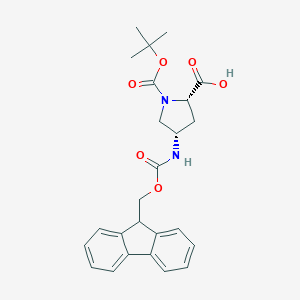
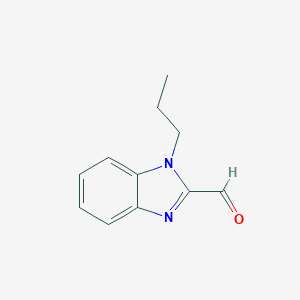
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

